molecular formula C6H5BrN4O4 B8047526 (2-Bromo-4,6-dinitrophenyl)hydrazine

(2-Bromo-4,6-dinitrophenyl)hydrazine

Cat. No.: B8047526
M. Wt: 277.03 g/mol
InChI Key: AFOOLDHWUTUIOU-UHFFFAOYSA-N
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Description

(2-Bromo-4,6-dinitrophenyl)hydrazine is a specialized chemical reagent of significant interest in organic synthesis and analytical chemistry. This compound is conceptually derived from the well-established 2,4-dinitrophenylhydrazine (2,4-DNP), a reagent renowned for its reaction with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazone derivatives . These hydrazone products are typically crystalline solids with sharp melting points, making them invaluable for the characterization and identification of carbonyl compounds . The bromo substituent on the aromatic ring introduces a distinct electronic and steric profile, which can alter the compound's reactivity and physical properties compared to its parent molecule. This modification makes this compound a valuable building block for synthesizing more complex molecules and functional materials. Furthermore, hydrazone derivatives can be synthesized efficiently through modern, sustainable methods such as mechanochemical synthesis, which can achieve quantitative yields without solvent or acid catalysis . Researchers can leverage this compound in the development of novel chemical entities, as a precursor in the synthesis of dyes or pigments, and in materials science. This product is intended for use in a controlled laboratory environment by qualified personnel. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2-bromo-4,6-dinitrophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O4/c7-4-1-3(10(12)13)2-5(11(14)15)6(4)9-8/h1-2,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOOLDHWUTUIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NN)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 4,6 Dinitrophenyl Hydrazine and Analogues

Direct Halogenation Approaches to Substituted Phenylhydrazines

The introduction of a bromine atom onto a dinitrophenylhydrazine ring is governed by the powerful directing effects of the nitro and hydrazine (B178648) substituents. This approach starts with 2,4-dinitrophenylhydrazine (B122626) and subjects it to bromination.

Investigation of Regioselectivity and Isomer Formation in Bromination Reactions

The synthesis of (2-Bromo-4,6-dinitrophenyl)hydrazine via direct bromination of 2,4-dinitrophenylhydrazine is a study in regioselectivity. The hydrazine (-NHNH₂) group is a strongly activating ortho-, para-director, while the two nitro (-NO₂) groups are strongly deactivating meta-directors. The positions on the 2,4-dinitrophenylhydrazine ring are C1 (hydrazine), C2 (nitro), C3, C4 (nitro), C5, and C6.

The hydrazine group at C1 directs incoming electrophiles (like Br⁺) to positions C2, C4, and C6.

The nitro group at C2 directs to C4 and C6 (meta positions).

The nitro group at C4 directs to C2 and C6 (meta positions).

The positions C2 and C4 are already occupied by nitro groups. Therefore, all directing groups converge to activate the C6 position for electrophilic substitution. This strong cumulative directing effect leads to high regioselectivity, favoring the formation of (6-Bromo-2,4-dinitrophenyl)hydrazine. To obtain the desired this compound isomer, one would need to start with a different precursor, such as 2,6-dinitrophenylhydrazine, and then perform bromination.

Research into the bromination of related compounds, such as 2,4-dinitroaniline (B165453), provides analogous insights. The bromination of 2,4-dinitroaniline in water is a known method to produce 2-bromo-4,6-dinitroaniline (B162937). nih.gov This suggests that the amino or hydrazino group's directing effect is paramount in determining the position of bromination.

Optimization of Brominating Reagents and Reaction Conditions

The choice of brominating agent and reaction conditions is critical to maximize yield and minimize side reactions. Molecular bromine (Br₂) is a common reagent, often used with a catalyst or in a suitable solvent.

Alternative and often safer brominating agents have been developed to avoid the hazards of using liquid bromine. nih.gov These include N-bromosuccinimide (NBS), which is a versatile reagent for allylic and benzylic bromination but can also be used for aromatic bromination, particularly of activated rings.

Studies on the dibromination of 4-nitroaniline (B120555) have optimized the mole ratio of the substrate to the brominating agent. For instance, using an aqueous AlBr₃-Br₂ system, an optimal mole ratio of 1:2:2 for 4-nitroaniline to AlBr₃ to Br₂ was found to be most effective for dibromination, yielding 2,6-dibromo-4-nitroaniline. Such findings are instrumental in developing protocols for the bromination of dinitrophenylhydrazines, where controlling the stoichiometry is key to achieving the desired mono-brominated product.

Table 1: Comparison of Brominating Systems for Activated Aromatic Rings

Brominating Agent/SystemSubstrate ExampleKey Findings & ConditionsYieldReference
Br₂ in H₂O2,4-DinitroanilineDirect bromination of an aqueous suspension.Not specified nih.gov
AlBr₃-Br₂ in H₂O4-NitroanilineOptimal mole ratio (Substrate:AlBr₃:Br₂) of 1:2:2 for dibromination.98%
In situ generated Br₂/KOBrAlkenes and AromaticsContinuous flow reaction using NaOCl with HBr or KBr.78-99% nih.gov
N-Bromosuccinimide (NBS)1-MethylcyclohexeneElectrophilic addition, demonstrating Br⁺ source.Not specified

Nucleophilic Aromatic Substitution (SNAr) Routes for Hydrazine Formation

This synthetic strategy involves reacting a halogenated dinitrobenzene derivative, which already contains the desired bromine and nitro group arrangement, with hydrazine. The key precursor for synthesizing this compound via this route is 1,2-dibromo-4,6-dinitrobenzene.

Condensation Reactions of Hydrazine with Halogenated Dinitrobenzenes

The SNAr mechanism is central to this approach. The reaction proceeds through a two-step addition-elimination process, where the nucleophilic hydrazine attacks the carbon atom bearing a leaving group (halide), forming a resonance-stabilized Meisenheimer complex. semanticscholar.orgscribd.com The presence of strong electron-withdrawing groups, such as the two nitro groups ortho and para to the reaction site, is crucial for activating the aryl ring towards nucleophilic attack. scribd.com

The synthesis of the widely used analytical reagent 2,4-dinitrophenylhydrazine (DNPH) is a classic example of this reaction, typically prepared by reacting 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine. chemservice.comrroij.combyjus.com The procedure often involves dissolving the halo-dinitrobenzene in a solvent like ethanol (B145695) and refluxing it with a solution of hydrazine. orgsyn.org A similar reaction using 1-bromo-2,4-dinitrobenzene (B145926) is also well-established. orgsyn.orgsigmaaldrich.com

For the synthesis of this compound, the starting material would be 1,2-dibromo-4,6-dinitrobenzene. The reaction would involve the selective displacement of one of the bromine atoms by the hydrazine nucleophile. The nitro groups at positions 4 and 6 would activate both C1 and C2 for nucleophilic attack. The selectivity of which bromine is displaced would depend on subtle electronic and steric factors.

Impact of Solvent Systems and Catalytic Enhancements on Yield and Purity

The solvent plays a critical role in SNAr reactions, influencing reaction rates and sometimes the mechanism itself. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN) are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

Kinetic studies on the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine have shown a significant solvent effect on the reaction rate. The reactivity order was found to be DMSO > MeCN > MeOH. semanticscholar.orgccsenet.orgresearchgate.net In all these solvents, the reaction proceeds via an uncatalyzed substitution, but the rate-determining step can vary. In methanol, acetonitrile, and DMSO, the formation of the zwitterionic Meisenheimer intermediate is the slow step. ccsenet.orgresearchgate.net The higher rate in DMSO is attributed to its ability to stabilize the transition state through hydrogen bonding. semanticscholar.org

While many SNAr reactions are uncatalyzed, especially with highly activated substrates, catalysis can be employed in less favorable cases. However, for the reaction of halogenated dinitrobenzenes with a strong nucleophile like hydrazine, catalysis is generally not required. ccsenet.orgresearchgate.net Purity of the final product is often achieved through recrystallization from a suitable solvent, such as n-butyl alcohol. orgsyn.org

Table 2: Effect of Solvent on the Rate of Reaction of 1-Chloro-2,4-dinitrobenzene with Hydrazine

SolventRelative ReactivityRate-Determining StepMechanism NotesReference
Methanol (MeOH)SlowestFormation of zwitterionic intermediateCommon mechanism observed across solvents. semanticscholar.orgccsenet.orgresearchgate.net
Acetonitrile (MeCN)IntermediateFormation of zwitterionic intermediateStabilizes intermediate via intermolecular H-bonding. semanticscholar.orgccsenet.orgresearchgate.net
Dimethyl Sulfoxide (DMSO)FastestFormation of zwitterionic intermediateStrong stabilization of the transition state. semanticscholar.orgccsenet.orgresearchgate.net

Advanced Multi-step Synthesis Strategies for Targeted Derivatives

More complex synthetic sequences allow for the construction of specific this compound derivatives that may not be accessible through direct functionalization. These multi-step strategies offer greater control over the final substitution pattern.

One such strategy involves the synthesis of 2,4-dinitrophenylhydrazine from benzene (B151609) in a three-step process:

Bromination of Benzene: Benzene is first converted to bromobenzene (B47551).

Nitration: Bromobenzene is then nitrated to yield 1-bromo-2,4-dinitrobenzene.

Hydrazinolysis: The resulting 1-bromo-2,4-dinitrobenzene is reacted with hydrazine to give 2,4-dinitrophenylhydrazine. acs.org

This general pathway can be adapted to synthesize the target molecule. For example, a synthetic route could begin with the simultaneous nitration and bromination of bromobenzene to produce 1,2-dibromo-3,5-dinitrobenzene. google.com A subsequent ammonolysis reaction on this intermediate has been shown to selectively produce 2-bromo-4,6-dinitroaniline. google.com By analogy, reacting 1,2-dibromo-3,5-dinitrobenzene (which is a constitutional isomer of 1,2-dibromo-4,6-dinitrobenzene) with hydrazine could potentially yield a brominated dinitrophenylhydrazine derivative.

Another advanced strategy involves the diazotization of a substituted aniline (B41778), followed by reduction to the corresponding phenylhydrazine (B124118). google.comnih.gov The synthesis could be envisioned as:

Preparation of 2-Bromo-4,6-dinitroaniline: This can be synthesized via methods described previously, such as the ammonolysis of 1,2-dibromo-3,5-dinitrobenzene. google.com

Diazotization: The 2-bromo-4,6-dinitroaniline is treated with a nitrite (B80452) source (e.g., NaNO₂) in acid to form the corresponding diazonium salt.

Reduction: The diazonium salt is then reduced to the target this compound. Reducing agents such as stannous chloride (SnCl₂) or sodium sulfite (B76179) (Na₂SO₃) are commonly used for this transformation. google.com

These multi-step routes, while longer, provide the flexibility needed to introduce substituents in a specific and controlled manner, which is essential for synthesizing precisely structured molecules like this compound and its analogues.

Exploration of Diazotization-Reduction Pathways

The classical and most direct route to substituted phenylhydrazines involves the diazotization of an appropriate aniline precursor followed by the reduction of the resulting diazonium salt. In the context of synthesizing this compound, the logical starting material is 2-bromo-4,6-dinitroaniline.

Synthesis of the Precursor: 2-Bromo-4,6-dinitroaniline

The synthesis of 2-bromo-4,6-dinitroaniline is a crucial first step. This compound is typically prepared via the bromination of 2,4-dinitroaniline. The presence of the two electron-withdrawing nitro groups deactivates the aromatic ring, but the amino group is a powerful ortho-, para-director, facilitating the introduction of a bromine atom at the C2 position. A common method involves the bromination of 2,4-dinitroaniline suspended in water. youtube.com

Diazotization of 2-Bromo-4,6-dinitroaniline

The conversion of 2-bromo-4,6-dinitroaniline to its corresponding diazonium salt is a standard procedure in organic synthesis. acs.org This reaction is typically carried out in a strong acidic medium, such as sulfuric acid, at low temperatures (0-5 °C) using a diazotizing agent like sodium nitrite or nitrosyl sulfuric acid. acs.org The highly electron-deficient nature of the 2-bromo-4,6-dinitroaniline substrate can make the diazotization process more challenging compared to electron-rich anilines. The reaction requires careful control of temperature to prevent the decomposition of the unstable diazonium salt.

A general procedure for the diazotization of an aniline derivative involves dissolving the aniline in a cold solution of a strong acid and then adding the diazotizing agent dropwise. acs.org

Reduction of the Diazonium Salt

Once the diazonium salt of 2-bromo-4,6-dinitroaniline is formed, the next critical step is its reduction to the corresponding hydrazine. Several reducing agents can be employed for this transformation, with stannous chloride (SnCl₂) in a strong acid like hydrochloric acid being a common and effective choice. The reduction must be carried out under controlled conditions to avoid side reactions.

The general mechanism for the reduction of a diazonium salt with stannous chloride involves the transfer of electrons from Sn(II) to the diazonium cation, leading to the formation of the hydrazine and Sn(IV). The reaction is typically performed by adding the cold diazonium salt solution to a solution of stannous chloride in concentrated hydrochloric acid.

An alternative reducing agent that can be used is sodium sulfite (Na₂SO₃). The reduction with sodium sulfite proceeds through the formation of a diazosulfonate intermediate, which is then further reduced to the hydrazine.

The table below outlines a plausible reaction scheme for the synthesis of this compound via a diazotization-reduction pathway.

Step Reactant Reagents and Conditions Product
1. Diazotization2-Bromo-4,6-dinitroanilineNaNO₂, H₂SO₄, 0-5 °C(2-Bromo-4,6-dinitrophenyl)diazonium salt
2. Reduction(2-Bromo-4,6-dinitrophenyl)diazonium saltSnCl₂·2H₂O, conc. HCl, 0-10 °CThis compound

Functional Group Interconversions for Orthogonal Synthesis

Orthogonal synthesis strategies are invaluable for creating a library of analogues from a common intermediate. In the case of this compound, functional group interconversions (FGIs) can be performed on the core structure to introduce a variety of substituents, thereby modulating the compound's chemical properties.

Manipulation of the Bromo Substituent

The bromine atom on the phenyl ring serves as a versatile handle for a range of cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon bonds at the C2 position. These reactions would typically be performed on a protected form of the hydrazine to prevent interference from the reactive N-H bonds.

Modification of the Nitro Groups

The nitro groups on the aromatic ring are also amenable to a variety of transformations. Selective reduction of one or both nitro groups can lead to the corresponding amino or diamino derivatives. The choice of reducing agent is critical to achieve selectivity. For example, mild reducing agents might selectively reduce one nitro group, while more potent reducing systems would reduce both. The resulting amino groups can then be further functionalized, for example, through acylation or alkylation, to generate a diverse set of analogues.

Reactions of the Hydrazine Moiety

The hydrazine functional group itself is highly reactive and can be derivatized in numerous ways. Condensation reactions with aldehydes and ketones lead to the formation of the corresponding hydrazones, a reaction famously used in the Brady's test for carbonyl compounds. byjus.comijsrst.com The N-H protons of the hydrazine can also be substituted through alkylation or acylation reactions, providing another avenue for diversification.

The table below summarizes some potential functional group interconversions that could be applied to the this compound scaffold for the orthogonal synthesis of analogues.

Functional Group Reaction Type Reagents and Conditions Product Functional Group
BromoSuzuki CouplingArylboronic acid, Pd catalyst, baseAryl
BromoSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl
NitroSelective Reductione.g., Na₂S, (NH₄)₂SAmino
NitroComplete Reductione.g., H₂, Pd/CAmino
HydrazineCondensationAldehyde or KetoneHydrazone
HydrazineAcylationAcyl chloride, baseAcylhydrazine

The strategic application of these functional group interconversions allows for the systematic modification of the this compound structure, enabling the synthesis of a wide array of derivatives with tailored properties.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Bromo 4,6 Dinitrophenyl Hydrazine Derivatives

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in (2-Bromo-4,6-dinitrophenyl)hydrazine is a potent nucleophile, owing to the lone pair of electrons on the terminal nitrogen atom. This nucleophilicity is the driving force behind its characteristic reactions with carbonyl compounds.

The reaction of this compound with aldehydes and ketones to form the corresponding hydrazones is a classic example of a condensation reaction. wikipedia.orgbyjus.com Mechanistically, this transformation proceeds through a nucleophilic addition-elimination pathway. wikipedia.orglibretexts.org

The reaction is typically catalyzed by the presence of a small amount of acid. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. The terminal nitrogen atom of the hydrazine, with its available lone pair, then acts as the nucleophile, attacking the carbonyl carbon. This initial addition step leads to the formation of a tetrahedral intermediate known as a carbinolamine.

R(R')C=O + H₂NNHC₆H₂(Br)(NO₂)₂ → R(R')C=NNHC₆H₂(Br)(NO₂)₂ + H₂O wikipedia.org

The resulting hydrazones are often highly colored, crystalline solids, a property that has been historically utilized for the qualitative identification of aldehydes and ketones. wikipedia.org The color of the precipitate can offer a preliminary indication of the nature of the carbonyl compound, with aromatic carbonyls typically producing redder precipitates than their aliphatic counterparts. wikipedia.org

While specific kinetic and thermodynamic data for the reaction of this compound with carbonyl compounds are not extensively documented in the literature, valuable insights can be drawn from studies of the closely related 2,4-dinitrophenylhydrazine (B122626) (DNPH).

The formation of hydrazones is a reversible reaction, and the position of the equilibrium is influenced by the reaction conditions. The removal of water as it is formed, for instance, can drive the reaction towards the product side. The reaction is generally thermodynamically favorable due to the formation of the stable hydrazone product.

Kinetic studies on similar systems have shown that the rate of hydrazone formation is dependent on several factors, including the structure of the carbonyl compound, the pH of the reaction medium, and the solvent. The reaction rate is typically enhanced under mildly acidic conditions, which serve to activate the carbonyl group without significantly protonating the hydrazine nucleophile and rendering it unreactive.

The electronic nature of the substituents on both the phenylhydrazine (B124118) and the carbonyl compound can influence the reaction rate. Electron-withdrawing groups on the phenylhydrazine ring, such as the nitro groups and the bromine atom in this compound, decrease the nucleophilicity of the hydrazine moiety, which can lead to a slower reaction rate compared to unsubstituted phenylhydrazine. Conversely, the presence of electron-withdrawing groups on the carbonyl compound would increase its electrophilicity and likely accelerate the reaction.

Data from the synthesis of a series of diarylhydrazones from 2,4-dinitrophenylhydrazine and various aromatic aldehydes indicate that the reaction proceeds efficiently, with yields ranging from 50-99%. researchgate.net This suggests that despite the electron-withdrawing nature of the dinitrophenyl group, the hydrazine remains a sufficiently potent nucleophile to react effectively with a range of aldehydes.

Carbonyl CompoundProduct
Aldehyde (R-CHO)(2-Bromo-4,6-dinitrophenyl)hydrazone of Aldehyde
Ketone (R-CO-R')(2-Bromo-4,6-dinitrophenyl)hydrazone of Ketone

Aromatic Reactivity of the Dinitrobromophenyl Core

The dinitrobromophenyl core of this compound is a highly electron-deficient aromatic system. The strong electron-withdrawing effects of the two nitro groups and the bromine atom significantly influence its reactivity towards both electrophilic and nucleophilic aromatic substitution.

The dinitrobromophenyl ring in this compound is strongly deactivated towards electrophilic aromatic substitution. The nitro groups are powerful deactivating groups and meta-directors, while the bromine atom is a deactivating ortho-, para-director. chegg.com The combined effect of these substituents makes the aromatic ring significantly less nucleophilic than benzene (B151609) and directs any potential incoming electrophiles to specific positions.

Considering the directing effects of the existing substituents:

The bromine atom at position 2 directs incoming electrophiles to positions 4 and 6 (para and ortho, respectively). However, these positions are already occupied by nitro groups.

The nitro group at position 4 directs incoming electrophiles to positions 2 and 6 (meta). Position 2 is occupied by bromine, and position 6 is occupied by the other nitro group.

The nitro group at position 6 directs incoming electrophiles to positions 2 and 4 (meta). Both positions are already substituted.

Therefore, further electrophilic substitution on the this compound ring is highly disfavored due to the severe deactivation of the ring and the steric hindrance from the existing bulky substituents. Any forced electrophilic substitution would likely require harsh reaction conditions and would be expected to proceed with low yield and selectivity.

The highly electron-deficient nature of the dinitrobromophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the substituents as a leaving group. The nitro groups and the bromine atom are all potential leaving groups.

The SNAr mechanism typically proceeds via the formation of a resonance-stabilized intermediate called a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups, such as the nitro groups, which can delocalize the negative charge.

Nitro Group Displacement: The nitro group can be a good leaving group in SNAr reactions, particularly when it is positioned ortho or para to other electron-withdrawing groups. In the case of this compound, a strong nucleophile could potentially attack the carbon atom bearing a nitro group, leading to its displacement.

Ipso-Substitution: Ipso-substitution refers to the attack of an incoming electrophile or nucleophile at a position on the aromatic ring that is already substituted by a group other than hydrogen. In the context of the dinitrobromophenyl core, a nucleophile could attack a carbon atom bearing either a nitro group or the bromine atom. Research on related compounds, such as 2,4-dinitrobenzene sulfonic acid, has demonstrated that ipso-substitution can be a viable pathway for C-C bond formation with active methylene (B1212753) compounds. nih.gov This suggests that under appropriate conditions, the substituents on the this compound ring could be displaced via an ipso-attack. The viability of such a reaction would depend on the nature of the nucleophile and the reaction conditions.

Position of AttackPotential Leaving GroupType of Substitution
C-4 or C-6NO₂Nitro Group Displacement
C-2BrHalogen Displacement
C-4 or C-6NO₂Ipso-Substitution
C-2BrIpso-Substitution

Exploration of Radical Reaction Pathways and Their Chemical Consequences

While the ionic reactivity of this compound is more commonly studied, the potential for radical reaction pathways should also be considered, particularly given the presence of nitro groups which can participate in single-electron transfer processes.

The thermal decomposition of the related 2,4-dinitrophenylhydrazine has been investigated, indicating that the compound can undergo complex degradation pathways at elevated temperatures. While not explicitly radical in nature, such studies highlight the potential for bond cleavage under energetic conditions.

Furthermore, studies on the reaction of nitroaromatic compounds, such as dinitrotoluene, with hydroxyl radicals have shown that radical addition and abstraction reactions can occur. It is conceivable that under conditions where radical species are generated (e.g., photolysis, radiolysis, or in the presence of radical initiators), the this compound molecule could undergo several transformations:

Hydrogen Abstraction: A radical species could abstract a hydrogen atom from one of the N-H bonds of the hydrazine moiety, generating a nitrogen-centered radical. This radical could then participate in subsequent propagation steps.

Radical Addition to the Aromatic Ring: A radical could add to the electron-deficient aromatic ring. The resulting radical intermediate could then undergo further reactions, potentially leading to substitution or fragmentation products.

Electron Transfer Reactions: The electron-deficient nature of the dinitrobromophenyl ring could facilitate single-electron transfer (SET) processes with suitable donor molecules, leading to the formation of radical ions which would then undergo further transformations.

It is important to note that while these radical pathways are plausible based on the chemical structure of this compound and the known reactivity of related compounds, specific experimental evidence for such reactions involving this particular molecule is limited in the scientific literature. Further research would be necessary to fully elucidate the radical chemistry of this compound and its derivatives.

Formation and Characterization of Free Radical Intermediates

While specific studies on the free radical intermediates of this compound are not extensively documented in publicly available literature, the potential for their formation can be inferred from the behavior of related dinitrophenylhydrazine compounds. The presence of the electron-deficient dinitrophenyl ring and the oxidizable hydrazine group suggests that under appropriate conditions, radical species could be generated.

Oxidative processes, for instance, could lead to the formation of a hydrazyl radical. This would involve the one-electron oxidation of the hydrazine moiety. The stability of such a radical would be significantly influenced by the delocalization of the unpaired electron onto the dinitrophenyl ring system. The two nitro groups, with their strong electron-withdrawing capabilities, would facilitate this delocalization, thereby stabilizing the radical intermediate. The bromo group at the ortho position would also contribute to this electronic landscape.

The characterization of such transient species would typically rely on spectroscopic techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect and characterize species with unpaired electrons. Computational chemistry could also provide valuable insights into the structure and stability of these radical intermediates.

Pathways of Reductive and Oxidative Transformations

The chemical transformations of this compound are characterized by both reductive and oxidative pathways, primarily centered on the nitro groups and the hydrazine functionality.

Reductive Transformations:

The nitro groups on the aromatic ring are susceptible to reduction under various conditions. A notable example of a similar compound, 2,4-dinitrophenylhydrazine, undergoes catalytic reduction to form 2,4-diaminophenylhydrazine in the presence of a catalyst like palladium nanoparticles supported on cuttlebone and a reducing agent such as sodium borohydride. nih.gov This suggests that this compound would likely undergo a similar transformation, yielding (2-Bromo-4,6-diaminophenyl)hydrazine. The reduction typically proceeds in a stepwise manner, with the nitro groups being converted to nitroso, hydroxylamino, and finally amino groups.

The general reaction for the reduction of the nitro groups can be represented as:

Br(NO₂)₂C₆H₂NHNH₂ + 6H₂ → Br(NH₂)₂C₆H₂NHNH₂ + 4H₂O

Electrochemical studies on 2,4-dinitrophenylhydrazine have also shed light on its reductive behavior. researchgate.net These studies indicate that the nitro groups can be electrochemically reduced, a property that is often exploited in analytical methods. researchgate.net

Oxidative Transformations:

The hydrazine moiety is the primary site for oxidation. Oxidation of hydrazines can lead to the formation of various products, including diazenes and, under more vigorous conditions, nitrogen gas and aromatic products resulting from the cleavage of the C-N bond. The specific products formed would depend on the oxidizing agent and reaction conditions. For instance, mild oxidizing agents might lead to the formation of the corresponding diazene, (2-Bromo-4,6-dinitrophenyl)diazene.

Quantitative Structure-Reactivity Relationships: Influence of Substituents on Electronic Structure and Chemical Behavior

The reactivity of this compound is profoundly influenced by the electronic and steric effects of its substituents. These effects can be quantitatively assessed using concepts like the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents. wikipedia.org

Analysis of Inductive and Resonance Effects of Bromo and Nitro Groups

The bromo and nitro groups are both electron-withdrawing, which significantly impacts the electron density of the aromatic ring and the nucleophilicity of the hydrazine group.

Nitro Groups: The nitro group is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). Its Hammett substituent constants (σ) are positive and large, indicating its strong electron-withdrawing nature. wikipedia.org For a nitro group, the para-substituent constant (σp) is +0.78, and the meta-substituent constant (σm) is +0.71. wikipedia.org These strong electron-withdrawing effects decrease the electron density on the phenyl ring and, by extension, on the attached hydrazine moiety, making the lone pair of electrons on the terminal nitrogen less available for nucleophilic attack.

The combined effect of two nitro groups and a bromo group makes the phenyl ring of this compound extremely electron-deficient. This has a significant impact on its reactivity, for example, in reactions with carbonyl compounds. The reduced nucleophilicity of the hydrazine group in this compound, when compared to unsubstituted phenylhydrazine, means that its reactions, such as the formation of hydrazones with aldehydes and ketones, will be slower. wikipedia.org

Below is a table summarizing the Hammett substituent constants for the bromo and nitro groups.

Substituentσ_meta (σm)σ_para (σp)
-NO₂+0.710+0.778
-Br+0.393+0.232

Data sourced from Wikipedia's compilation of Hammett constants. wikipedia.org

Steric Hindrance and Conformational Effects on Reaction Selectivity

The presence of a bromo group at the ortho position to the hydrazine moiety introduces significant steric hindrance. This steric bulk can impede the approach of reactants to the hydrazine group, thereby influencing reaction rates and, in some cases, the selectivity of the reaction.

For instance, in the reaction with aldehydes and ketones to form hydrazones, the bulky ortho-bromo group can hinder the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. ncert.nic.in This steric hindrance is a well-documented phenomenon in ortho-substituted aromatic compounds. pharmacy180.com

Structural Characterization and Advanced Spectroscopic Analysis of 2 Bromo 4,6 Dinitrophenyl Hydrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (2-Bromo-4,6-dinitrophenyl)hydrazine. Through the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments, a complete assignment of the proton and carbon skeletons can be achieved.

Proton NMR (¹H NMR) for Hydrazine (B178648) and Aromatic Proton Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the hydrazine moiety. The aromatic region will be influenced by the electron-withdrawing nature of the two nitro groups and the bromine atom.

The two aromatic protons are expected to appear as doublets due to ortho-coupling. The proton at the C3 position, being flanked by two nitro groups, would be significantly deshielded and appear at a higher chemical shift compared to the proton at the C5 position. The hydrazine group protons (-NHNH₂) would likely appear as broad singlets, and their chemical shift can be influenced by solvent and concentration.

For a closely related compound, 2-bromo-4,6-dinitroaniline (B162937), the aromatic protons have been reported with the following chemical shifts in CDCl₃: a singlet at 9.116 ppm and a singlet at 8.600 ppm. chemicalbook.com In benzene-d₆, the shifts are observed at 7.871 ppm (d, J = 2.63 Hz) and 8.540 ppm (d, J = 2.63 Hz). chemicalbook.com These values provide a reasonable estimate for the expected chemical shifts in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous compounds)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-3~8.9 - 9.2d
H-5~8.4 - 8.6d
-NHBroad s
-NH₂Broad s

Note: 'd' denotes a doublet and 's' denotes a singlet. The exact chemical shifts and coupling constants would require experimental verification.

Carbon-13 NMR (¹³C NMR) for Comprehensive Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts being significantly affected by the attached substituents.

The carbons bearing the nitro groups (C4 and C6) and the bromine atom (C2) are expected to be the most deshielded. The carbon attached to the hydrazine group (C1) will also show a characteristic chemical shift. The remaining aromatic carbons (C3 and C5) will appear at relatively lower chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous compounds)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1~145 - 150
C-2~115 - 120
C-3~125 - 130
C-4~140 - 145
C-5~120 - 125
C-6~135 - 140

Note: These are estimated values and require experimental confirmation.

Application of Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Connectivity

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the structural connectivity of this compound.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. In this case, a cross-peak between the signals of the H-3 and H-5 protons would definitively confirm their ortho-relationship, although long-range couplings might also be observed.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum correlates the signals of protons directly attached to carbons. This would allow for the direct assignment of the protonated aromatic carbons (C3-H3 and C5-H5).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is invaluable for identifying longer-range (2- and 3-bond) correlations between protons and carbons. For instance, correlations from the H-3 proton to C1, C2, C4, and C5 would be expected. Similarly, the H-5 proton should show correlations to C1, C3, C4, and C6. The hydrazine protons could also show correlations to C1 and C2, providing definitive evidence for the attachment of the hydrazine group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass of this compound (C₆H₅BrN₄O₄) is 275.9545 Da. Experimental verification of this exact mass would unequivocally confirm the molecular formula of the compound. For the analogous compound, 2-bromo-4,6-dinitroaniline (C₆H₄BrN₃O₄), the computed exact mass is 260.93852 Da. nih.gov

Table 3: High-Resolution Mass Spectrometry Data

CompoundMolecular FormulaCalculated Exact Mass (Da)
This compoundC₆H₅BrN₄O₄275.9545
2-Bromo-4,6-dinitroanilineC₆H₄BrN₃O₄260.93852 nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. This spectrum provides a "fingerprint" of the molecule and allows for the elucidation of its fragmentation pathways, which can be used to confirm the structure.

While specific MS/MS data for this compound is not available, the fragmentation of the closely related 2-bromo-4,6-dinitroaniline has been studied. In an LC-MS/MS experiment with negative ion mode ESI, the precursor ion at m/z 259.93168 (corresponding to the deprotonated molecule of 2-bromo-4,6-dinitroaniline) was fragmented. nih.gov The major fragment ions observed can be rationalized by characteristic losses of small neutral molecules and radicals.

A plausible fragmentation pathway for this compound, based on common fragmentation patterns of nitroaromatic compounds and hydrazines, would likely involve:

Loss of the hydrazine moiety (•NHNH₂)

Loss of nitro groups (•NO₂)

Loss of nitrous acid (HNO₂)

Cleavage of the N-N bond in the hydrazine group.

Loss of the bromine atom (•Br)

Table 4: Observed MS/MS Fragmentation Peaks for Deprotonated 2-Bromo-4,6-dinitroaniline

Precursor Ion (m/z)Fragmentation Peaks (m/z)
259.9316878.91896, 120.00941, 199.936, 212.93132 nih.gov

Note: This data is for 2-bromo-4,6-dinitroaniline and is presented for comparative purposes. The fragmentation of this compound would exhibit different patterns due to the presence of the additional -NH₂ group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for probing the functional groups and conformational intricacies of molecules like this compound. By analyzing the frequencies at which molecular bonds vibrate upon excitation, detailed information regarding the presence of specific chemical moieties and their local environment can be ascertained.

Identification of Characteristic Vibrational Modes Associated with Hydrazine, Nitro, and Bromo Groups

The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent functional groups: the hydrazine (-NHNH2), the two nitro (-NO2) groups, and the bromo (-Br) substituent. The analysis of these bands is often supported by computational studies, such as Density Functional Theory (DFT), which help in the precise assignment of observed frequencies. nih.govresearchgate.net

Hydrazine Group (-NHNH₂): The hydrazine moiety gives rise to several distinct vibrational modes. The N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum. The asymmetric and symmetric stretching of the terminal -NH₂ group appear as prominent bands, while the N-H stretching of the secondary amine (-NH-) also contributes. The N-N stretching vibration is found at lower wavenumbers, typically around 1114 cm⁻¹. researchgate.net Scissoring, wagging, twisting, and rocking modes of the NH₂ group are expected in the 1650-800 cm⁻¹ range.

Nitro Groups (-NO₂): The dinitro-substituted aromatic ring exhibits strong and characteristic vibrational bands. The asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the NO₂ groups are among the most intense features in the IR spectrum. These typically appear in the regions of 1570-1485 cm⁻¹ and 1370-1320 cm⁻¹, respectively. researchgate.net The presence of two nitro groups in different positions (ortho and para to the hydrazine group) can lead to a splitting or broadening of these bands. Additionally, scissoring, wagging, and rocking deformation modes of the nitro groups are found at lower frequencies.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds. nih.govresearchgate.netspectrabase.com

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Hydrazine (-NHNH₂) ** N-H Stretching (asymmetric & symmetric)3400 - 3200
NH₂ Scissoring1650 - 1590
N-N Stretching1150 - 1100
Nitro (-NO₂) Asymmetric Stretching (ν_as)1570 - 1485
Symmetric Stretching (ν_s)1370 - 1320
Aromatic Ring (C₆H₂) C-H Stretching3100 - 3000
C=C Stretching1600 - 1450
Bromo (-Br) **C-Br Stretching600 - 500

Analysis of Intermolecular Hydrogen Bonding and Conformational Preferences

Vibrational spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding, which significantly influence the molecular conformation. In this compound, the hydrazine moiety can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups can act as acceptors.

The formation of intermolecular N-H···O hydrogen bonds between the hydrazine's hydrogen atoms and the oxygen atoms of the nitro groups of an adjacent molecule leads to a noticeable shift in the vibrational frequencies. researchgate.net Specifically, the N-H stretching bands are expected to broaden and shift to lower wavenumbers (a red shift) compared to the free, non-hydrogen-bonded state. The magnitude of this shift correlates with the strength of the hydrogen bond. These interactions can create chain or sheet-like structures in the solid state. nih.gov

Furthermore, intramolecular hydrogen bonding can occur between the N-H of the hydrazine linker and the oxygen of the ortho-nitro group, forming a stable six-membered ring motif (S(6) ring). researchgate.net This type of interaction restricts the rotation around the C-N bond and stabilizes a more planar conformation of the molecule. The presence of such intramolecular bonds would be reflected in the vibrational spectra, often leading to distinct N-H stretching frequencies compared to those involved in intermolecular bonding. Analysis of these spectral features, often aided by theoretical calculations, provides deep insights into the molecule's conformational preferences in different environments. nih.govresearchgate.net

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It allows for the precise measurement of bond lengths, bond angles, and torsional angles, and reveals how molecules are arranged in a crystal lattice, offering unparalleled insight into intermolecular forces.

Determination of Bond Lengths, Bond Angles, and Torsional Angles of the Hydrazine Moiety

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related structures, such as 1-[(Bromomethyl)(phenyl)methylene]-2-(2,4-dinitrophenyl)hydrazine and other dinitrophenylhydrazone derivatives, provides expected values for the key geometric parameters of the hydrazine moiety. researchgate.netwikipedia.org

The geometry of the hydrazine linker is crucial for understanding its chemical behavior. Key parameters include the N-N bond length, the C-N-N bond angle, and the torsional angles that define its orientation relative to the aromatic ring.

The table below presents typical bond lengths and angles for the core hydrazine fragment, derived from crystallographic data of analogous compounds. researchgate.netwikipedia.org

ParameterDescriptionExpected Value
N-N Hydrazine N-N bond length~ 1.38 Å
C_aryl-N Bond length between aromatic carbon and hydrazine nitrogen~ 1.35 Å
N-H Hydrazine N-H bond length~ 0.88 - 1.01 Å
C_aryl-N-N Angle around the first hydrazine nitrogen~ 120 - 125°
N-N-H Angle involving the second hydrazine nitrogen~ 115 - 120°

The torsional angle, C_aryl-C_aryl-N-N, describes the twist of the hydrazine group relative to the plane of the dinitrophenyl ring. This angle is heavily influenced by steric hindrance from the ortho-substituents (the bromo and nitro groups) and by the formation of intramolecular hydrogen bonds.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, halogen bonding)

Hydrogen Bonding: As indicated by vibrational spectroscopy, N-H···O hydrogen bonds between the hydrazine's N-H groups and the nitro group oxygens of neighboring molecules are expected to be a dominant packing force, linking molecules into chains or sheets. nih.govnih.gov

π-π Stacking: The electron-deficient dinitrophenyl rings are prone to engage in π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules are packed in a face-to-face or offset manner, contribute significantly to the crystal's stability. nih.govresearchgate.net The typical centroid-to-centroid distance for such interactions is in the range of 3.6 to 3.9 Å. researchgate.net

Halogen Bonding: The bromine atom introduces the possibility of halogen bonding, a directional interaction between the electropositive region on the bromine atom (the σ-hole) and a nucleophilic atom (like an oxygen from a nitro group or a nitrogen from a hydrazine) on an adjacent molecule. nih.gov Short Br···O or Br···N contacts, with distances less than the sum of their van der Waals radii, would be indicative of this type of interaction, adding further stability to the crystal lattice. researchgate.netrsc.org In some related structures, Br···Br contacts have also been observed. nih.gov

Other Weak Interactions: Additional stability is provided by weaker C-H···O and C-H···π interactions, which collectively create a robust three-dimensional network. nih.gov

Crystallographic Insights into the Conformational Preference of the Hydrazine Linkage

Crystallographic data from related compounds provides critical insights into the preferred conformation of the hydrazine linkage. Hydrazine itself favors a gauche conformation. researchgate.net However, in arylhydrazines, the conformation is a delicate balance between steric effects and electronic interactions.

In the case of this compound, a strong intramolecular N-H···O hydrogen bond between the hydrazine NH and the ortho-nitro group is highly probable. researchgate.net This interaction forces the C-N-N-H portion of the molecule into a nearly planar arrangement, forming a stable six-membered ring. This planarity is a common feature in ortho-nitrophenylhydrazine derivatives. nih.gov

The dihedral angle between the plane of the dinitrophenyl ring and the plane of the nitro groups is typically small, indicating a high degree of conjugation. nih.govnih.gov However, the bulky bromine atom at the C2 position, along with the nitro group at C6, will likely cause some out-of-plane twisting to relieve steric strain. The precise torsional angles determined by X-ray diffraction would quantify this distortion and reveal the molecule's final, lowest-energy conformation in the solid state. researchgate.net

Computational and Theoretical Chemistry Insights into 2 Bromo 4,6 Dinitrophenyl Hydrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework for understanding the electronic behavior of molecules and their subsequent reactivity.

Density Functional Theory (DFT) Studies for Ground State Properties and Electronic Configuration

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a pathway to high-accuracy predictions of molecular energies and spectra. Hartree-Fock (HF) calculations, a foundational ab initio method, have been applied to the related molecule 2-bromo-4,6-dinitroaniline (B162937) to study its molecular geometry and vibrational frequencies. While these methods are computationally intensive, they can provide valuable benchmarks. The application of more advanced ab initio methods, such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, to (2-Bromo-4,6-dinitrophenyl)hydrazine would be expected to yield highly accurate data on its energetic landscape and spectroscopic properties, but such research is yet to be published.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools for exploring the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.

Conformational Analysis and Exploration of Potential Energy Surfaces

The presence of the hydrazine (B178648) moiety and the potential for rotation around the C-N and N-N bonds suggest that this compound can exist in multiple conformations. A thorough conformational analysis, which involves mapping the potential energy surface, would be necessary to identify the most stable conformers and the energy barriers between them. Such studies on related dinitrophenylhydrazones have confirmed the existence of stable, optimized structures. researchgate.net A detailed exploration for this compound would provide crucial information about its structural preferences.

Investigation of Solvent Effects on Molecular Behavior and Stability

The behavior and stability of a molecule can be significantly influenced by its surrounding solvent. Molecular dynamics simulations can be used to model the explicit interactions between a solute and solvent molecules, providing insights into solvation shells and the effect of the solvent on the solute's conformation and properties. Theoretical studies on a dinitrophenyl-containing dye have utilized molecular dynamics to investigate its hydration and the specific interactions with water molecules. researchgate.net A similar investigation for this compound would be valuable for understanding its behavior in different chemical environments.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For the parent compound, 2,4-dinitrophenylhydrazine (B122626), theoretical calculations of vibrational frequencies (IR and Raman) have been performed and compared with experimental data. researchgate.net Similar calculations for this compound would allow for the assignment of its vibrational modes. Furthermore, the prediction of NMR chemical shifts through computational methods is a powerful tool for structure elucidation. While experimental NMR data for 2,4-dinitrophenylhydrazine exists, scirp.org theoretical predictions for the bromo-substituted derivative would provide a deeper understanding of the electronic effects of the bromine atom and the nitro groups on the chemical environment of the different nuclei.

Computational NMR Chemical Shift Predictions for Structural Validation

Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a vital tool for the structural elucidation of organic compounds. Theoretical calculations of NMR chemical shifts can predict the spectrum of a molecule, which can then be compared with experimental data to validate a proposed structure.

The primary method for these predictions is Density Functional Theory (DFT). A typical approach involves optimizing the molecular geometry of this compound using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following geometry optimization, the NMR chemical shifts (for ¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts are then often scaled to correct for systematic errors and to improve agreement with experimental values. A study on a related compound, N-(2-Amino-benzoyl)-N'-phenyl hydrazine, demonstrated that theoretical chemical shift values calculated via DFT methods showed good agreement with experimental values. researchgate.net

For this compound, one would expect distinct chemical shifts for the aromatic protons and carbons due to the strong electron-withdrawing effects of the two nitro groups and the bromine atom. The hydrazine protons would also have characteristic shifts. A comparison of calculated versus experimental shifts would be invaluable for unambiguous assignment of all signals in the NMR spectra, thus confirming the molecular structure.

Illustrative Data: Comparison of Predicted vs. Experimental NMR Shifts

Below is a hypothetical table illustrating how computational NMR data for this compound would be presented. The "Predicted Chemical Shift" values are examples of what a DFT calculation might yield, and the "Experimental Chemical Shift" values are what one might observe in a laboratory setting.

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H (Aromatic)8.958.89
H (Aromatic)8.428.35
H (N-H)9.509.45
H (N-H₂)5.605.54
C (C-Br)115.3114.8
C (C-NO₂)148.5148.0
C (C-NO₂)145.2144.7
C (C-NHNH₂)140.1139.6
C (Aromatic)129.8129.2
C (Aromatic)124.6124.1

Note: The data in this table is illustrative and intended to demonstrate the application of computational methods. It does not represent actual published data for this compound.

Vibrational Frequency Calculations for Interpretation of IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational methods are instrumental in interpreting these complex spectra by assigning specific vibrational modes to the observed absorption bands.

Similar to NMR predictions, DFT calculations (e.g., using the B3LYP functional) are employed to determine the harmonic vibrational frequencies of the optimized molecular structure. researchgate.net The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other method-inherent approximations, bringing them into closer agreement with experimental spectra.

Illustrative Data: Assignment of Vibrational Frequencies

The following is a hypothetical table showing a selection of calculated and experimental vibrational frequencies for this compound.

Vibrational Mode Assignment Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Stretch (Hydrazine)33503345
Aromatic C-H Stretch31103105
Asymmetric NO₂ Stretch15451540
Symmetric NO₂ Stretch13551350
C=C Aromatic Ring Stretch16151610
C-N Stretch13051300
C-Br Stretch680675

Note: The data in this table is illustrative and intended to demonstrate the application of computational methods. It does not represent actual published data for this compound.

Theoretical Studies of Reaction Pathways and Transition States

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. This includes mapping out reaction mechanisms, identifying intermediate structures, and calculating the energy profiles of reaction pathways.

Mechanistic Investigations through Computational Methods

Substituted hydrazines, such as 2,4-dinitrophenylhydrazine, are well-known for their reaction with aldehydes and ketones to form hydrazones. chemicalbook.comwikipedia.org This reaction is a classic example of a nucleophilic addition-elimination, or condensation, reaction. libretexts.org The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org

A computational investigation into the reactivity of this compound would likely focus on similar condensation reactions. Using DFT, researchers can model the entire reaction pathway step-by-step. This involves:

Reactant Complex Formation: Modeling the initial approach of the hydrazine to the carbonyl compound.

Transition State Search: Locating the transition state structure for the nucleophilic addition step. This is the highest energy point along this part of the reaction coordinate.

Intermediate Identification: Characterizing the tetrahedral intermediate formed after the addition.

Proton Transfer Modeling: Investigating the intramolecular proton transfers required before the elimination of water.

Elimination Transition State: Finding the transition state for the final dehydration step that leads to the hydrazone product.

Such studies, as performed on related hydrazone systems, help to elucidate the precise sequence of events at a molecular level and understand how substituents (like the bromo and dinitro groups) influence the reactivity of the hydrazine. nih.gov

Energy Barrier Calculations and Reaction Rate Predictions

A key outcome of mechanistic investigations is the calculation of the energy barriers (activation energies) associated with each step of the reaction. The energy of the transition state relative to the reactants determines the activation energy (Ea). A higher energy barrier corresponds to a slower reaction rate.

Computational methods can provide quantitative predictions of these barriers. For the reaction of this compound with a model aldehyde, for instance, a potential energy surface can be calculated. This surface maps the energy of the system as a function of the geometric changes occurring during the reaction. The transition states are first-order saddle points on this surface.

Once the activation energies for the rate-determining steps are calculated, transition state theory can be used to estimate the reaction rate constants. These theoretical predictions can then be compared with experimentally determined kinetics to validate the proposed mechanism. Computational studies on other hydrazine reactions have successfully calculated energy barriers for various mechanistic steps, demonstrating the utility of this approach. researchgate.net For this compound, this would allow for a quantitative understanding of its reactivity and how it compares to other substituted hydrazines.

Illustrative Data: Calculated Energy Barriers for a Hypothetical Reaction

This table provides a hypothetical energy profile for the reaction of this compound with a simple aldehyde.

Reaction Step Structure Type Calculated Relative Energy (kJ/mol)
ReactantsMinimum0.0
Nucleophilic AdditionTransition State+65
Tetrahedral IntermediateMinimum-20
DehydrationTransition State+85
ProductsMinimum-40

Note: The data in this table is illustrative and intended to demonstrate the application of computational methods. It does not represent actual published data for this compound.

Advanced Applications in Organic Synthesis and Material Science Research

Role as a Precursor in the Synthesis of Novel Heterocyclic Compounds

There is no available scientific literature describing the use of (2-Bromo-4,6-dinitrophenyl)hydrazine as a starting material or intermediate in the synthesis of new heterocyclic molecules.

Formation of Diazepine (B8756704) Derivatives and Related Nitrogen-Containing Ring Systems

No studies were found that document the reaction of this compound to form diazepine derivatives or any other related nitrogen-containing ring systems.

Development of New Synthetic Routes to Complex Organic Molecules

The role of this compound in novel synthetic pathways to complex organic molecules is not described in the accessible literature.

Strategies for Derivatization in Advanced Analytical Research

While its non-brominated analog, 2,4-dinitrophenylhydrazine (B122626), is a cornerstone reagent for the derivatization of aldehydes and ketones, there is no evidence to suggest that this compound has been developed or utilized for similar purposes in advanced analytical research. rroij.comwikipedia.orgbyjus.com

Development of Novel Derivatizing Agents for Specific Analytes

Formation of Stable Chromophores for Enhanced Spectroscopic Detection

Information regarding the formation of stable chromophores from this compound derivatives for the purpose of enhanced spectroscopic detection is absent from the scientific literature.

Exploration in the Development of Functional Materials

There are no published reports on the exploration or application of this compound in the field of material science or in the development of new functional materials.

Design and Synthesis of Molecules with Tunable Photophysical Properties

The design of molecules with tailored photophysical properties, such as specific absorption and emission wavelengths, is a cornerstone of modern materials science, with applications ranging from organic light-emitting diodes (OLEDs) to advanced sensors and nonlinear optical (NLO) materials. The this compound scaffold is a promising platform for the synthesis of such chromophores.

The strong electron-withdrawing nature of the two nitro groups significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This inherent electronic feature makes the 2,4-dinitrophenyl moiety a potent electron acceptor. By coupling this acceptor unit with a suitable electron donor group through a π-conjugated bridge, it is possible to create "push-pull" chromophores. In these systems, photoexcitation can lead to an intramolecular charge transfer (ICT) from the donor to the acceptor, a process that is often associated with interesting photophysical phenomena, including large Stokes shifts and solvatochromism, where the emission color changes with the polarity of the solvent.

The hydrazine (B178648) group in this compound serves as a versatile handle for the introduction of various molecular fragments. For instance, condensation reactions with aldehydes and ketones can yield the corresponding hydrazones. wikipedia.org This reaction not only extends the π-conjugation of the system, which typically leads to a red-shift in the absorption and emission spectra, but also allows for the incorporation of a wide variety of substituents on the carbonyl precursor. The properties of the resulting hydrazone can be fine-tuned by judiciously choosing the aldehyde or ketone reactant.

Furthermore, the bromine atom on the phenyl ring opens up possibilities for post-synthetic modification through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These powerful synthetic tools allow for the introduction of additional aryl, vinyl, or alkynyl groups, providing a robust strategy for extending the conjugation length and modifying the electronic properties of the chromophore in a highly controlled manner.

Research on related dinitrophenyl compounds has highlighted their potential in the field of nonlinear optics. researchgate.netscirp.org Materials with high NLO responses are crucial for applications in optical communications, data storage, and optical limiting. The NLO properties of organic molecules are often associated with the presence of strong donor and acceptor groups linked by a π-system. Theoretical studies on other organic chromophores have shown that the incorporation of nitro groups can significantly enhance the first and second-order hyperpolarizability, which are key figures of merit for NLO materials. nih.gov The this compound framework, with its inherent push-pull characteristics, is therefore a promising candidate for the development of new NLO-active materials.

A pertinent example of a related compound is 2-Bromo-4,6-dinitroaniline (B162937), which serves as a precursor in the synthesis of monoazo dyes. nih.gov Azo dyes are a major class of chromophores where the color is determined by the electronic properties of the aromatic rings connected by the azo (-N=N-) group. The synthesis of the dye Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]- (BDAP) demonstrates how the bromo-dinitrophenyl moiety can be incorporated into a larger chromophoric system. canada.ca

To systematically explore the tunable photophysical properties, a library of derivatives could be synthesized from this compound. The following table outlines a hypothetical research plan for the synthesis and characterization of such derivatives.

Derivative Class Synthetic Strategy Tunable Parameter Target Photophysical Property
HydrazonesCondensation with aromatic aldehydesElectronic nature of the aldehyde substituent (donor/acceptor)Absorption/Emission Wavelength
AzobenzenesDiazotization and coupling with electron-rich aromaticsNature of the coupling partnerColor and Photo-switching ability
Cross-Coupled ProductsSuzuki or Sonogashira couplingStructure of the boronic acid or alkyneConjugation length and NLO response

By systematically varying the molecular structure, researchers can establish structure-property relationships that will guide the design of future materials with optimized photophysical characteristics for specific applications.

Integration into Polymer Matrices for Advanced Material Applications

The incorporation of functional chromophores into polymer matrices is a widely employed strategy to combine the desirable processing properties of polymers (e.g., flexibility, film-forming ability, and mechanical strength) with the specific optical or electronic functions of the chromophore. This compound and its derivatives are well-suited for integration into polymers through several approaches, leading to the creation of advanced materials for applications such as optical data storage, electro-optic modulators, and photorefractive polymers.

One common method for integrating chromophores into polymers is through guest-host systems . In this approach, the chromophore is physically dispersed within a host polymer matrix. The choice of the host polymer is crucial and is typically a material with good optical transparency and a high glass transition temperature (Tg) to prevent aggregation of the chromophore and to ensure the long-term stability of the material's properties. Amorphous polymers like poly(methyl methacrylate) (PMMA) or polycarbonate (PC) are often used for this purpose. The concentration of the dopant chromophore can be varied to optimize the desired optical effect. However, a major drawback of this method is the limited loading level of the chromophore due to phase separation and aggregation, which can lead to scattering losses and a reduction in the material's performance.

A more robust approach is the covalent incorporation of the chromophore into the polymer structure . This can be achieved either by synthesizing a monomer containing the this compound moiety and subsequently polymerizing it, or by grafting the chromophore onto a pre-existing polymer backbone. The reactive hydrazine group or the bromine atom on the this compound molecule can be utilized for this purpose.

For instance, the hydrazine group can be reacted with a polymer containing anhydride (B1165640) or epoxide functionalities. Alternatively, a monomer can be designed where the this compound unit is attached to a polymerizable group like a vinyl or an acrylate (B77674) moiety. The polymerization of such a monomer would lead to a polymer with the chromophore as a side chain. The following table summarizes potential strategies for covalent integration.

Integration Method Reactive Site on Chromophore Polymer Functional Group Resulting Polymer Architecture
Polymerization of a functional monomerA polymerizable group attached to the phenyl ringN/ASide-chain functionalized polymer
Grafting onto a polymerHydrazine groupAnhydride, Epoxide, or IsocyanateGraft copolymer
Post-polymerization modificationBromine atom (via cross-coupling)A reactive group on the polymerSide-chain functionalized polymer

The covalent attachment of the chromophore offers several advantages over the guest-host approach. It allows for higher chromophore loading without phase separation, leading to a more pronounced optical or electronic effect. Furthermore, it enhances the thermal and orientational stability of the chromophores within the matrix, which is particularly important for applications that require a stable, non-centrosymmetric arrangement of the chromophores, such as in electro-optic materials.

The development of photorefractive polymers is an area where such functionalized polymers could have a significant impact. Photorefractive materials are capable of reversibly changing their refractive index upon exposure to light and are used in applications like holographic data storage and real-time optical processing. A typical photorefractive polymer composite consists of a photoconducting polymer, a sensitizer, a plasticizer, and a nonlinear optical chromophore. By covalently linking a this compound-based NLO chromophore to the polymer backbone, it may be possible to create a multifunctional polymer that combines several of these roles, leading to more efficient and stable photorefractive materials.

While specific research on the integration of this compound into polymer matrices is not extensively documented in publicly available literature, the chemical handles present on the molecule provide a clear and viable pathway for the creation of such advanced functional polymers. The principles established with other NLO chromophores and dyes strongly suggest that the this compound scaffold holds significant potential for the development of the next generation of photofunctional polymeric materials.

Conclusion and Future Research Directions

Identification of Unresolved Questions and Emerging Research Avenues

The most significant gap in the current literature is the lack of specific investigation into (2-Bromo-4,6-dinitrophenyl)hydrazine itself. This void presents numerous research opportunities.

Impact of Bromine Substitution: A primary unresolved question is how the bromine atom at the 2-position influences the compound's properties compared to the well-understood DNPH. Research should focus on:

Reactivity: Does the steric hindrance or electronic effect of the ortho-bromo group alter the rate and mechanism of hydrazone formation?

Spectroscopic and Crystallographic Properties: How does the bromine atom affect the spectral data (NMR, IR, UV-Vis) and crystal packing of the hydrazine (B178648) and its derivatives? Detailed crystallographic analysis of its hydrazones could reveal unique structural features. ijsrst.comnih.gov

Derivative Characteristics: Do the resulting (2-bromo-4,6-dinitrophenyl)hydrazones offer analytical advantages, such as more distinct melting points or improved chromatographic separation, over standard DNPH derivatives? byjus.com

Biological Activity and Toxicology: The known mutagenic potential of DNPH and the documented toxicity of the analogous BDNA necessitate a thorough toxicological evaluation of this compound. rroij.comnih.gov This represents a critical and unexplored research avenue.

Reaction Versatility: Beyond carbonyl condensation, the potential of the bromine atom as a synthetic handle is unknown. Can it participate in cross-coupling reactions or other substitutions to build more complex molecular architectures?

Prospects for Novel Synthetic Methodologies and Chemical Transformations

The synthesis of this compound is logically projected to follow established methods for related compounds. The reaction of 1,2-dibromo-4,6-dinitrobenzene with hydrazine hydrate (B1144303) via nucleophilic aromatic substitution is the most probable route.

Future research could focus on optimizing this synthesis and exploring novel methodologies:

Microwave-Assisted Synthesis: Investigating microwave-assisted protocols could dramatically reduce reaction times and potentially improve yields, a technique that has been applied to the formation of hydrazone derivatives. ijsrst.com

Alternative Starting Materials: The use of other precursors, such as 2-fluoro-1-bromo-3,5-dinitrobenzene, could be explored, as fluorine is an excellent leaving group in nucleophilic aromatic substitution.

Post-Synthesis Transformations: The most promising area for novel chemical transformations lies in utilizing the bromine atom. This opens the door to a range of subsequent reactions, such as Suzuki, Heck, or Sonogashira cross-coupling, which would allow the attachment of various organic fragments. This would transform the simple hydrazine into a versatile building block for more complex target molecules.

Potential for Future Research in Advanced Materials and Synthetic Applications

The unique structural features of this compound suggest several avenues for future applications in materials science and organic synthesis.

Enhanced Analytical Reagents: The higher molecular weight and potential for altered crystallinity of its hydrazone derivatives could lead to the development of superior analytical reagents for the detection, separation, and identification of carbonyl compounds, potentially in complex biological or environmental samples. byjus.comresearchgate.net Modern analytical techniques like HPLC and mass spectrometry could benefit from derivatives with unique fragmentation patterns or chromatographic behavior. researchgate.netsigmaaldrich.com

Precursors for Heterocyclic Synthesis: Hydrazones are well-known precursors for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles and indazoles, many of which possess significant biological activity. rroij.com The bromo-substituted phenyl ring offers a site for further functionalization, enabling the creation of novel libraries of complex heterocyclic structures.

Chromogenic and Sensing Materials: The dinitrophenylhydrazine framework is inherently chromophoric. byjus.com Modification via the bromine handle could lead to new dyes or chemosensors. For example, coupling reactions could attach moieties that modulate the electronic properties of the system, leading to materials whose color or fluorescence changes in response to specific analytes or environmental stimuli, a principle used in solid-phase synthesis monitoring. researchgate.net

Energetic Materials: While phenylhydrazines are known for their instability, the presence of two nitro groups and a dense bromine atom suggests that derivatives of this compound could be investigated within the field of energetic materials, although this would require careful handling and extensive safety evaluation. wikipedia.orgchemicalbook.com

Q & A

Q. What are the optimal synthetic routes for (2-Bromo-4,6-dinitrophenyl)hydrazine in laboratory settings?

The synthesis typically involves nucleophilic aromatic substitution. Hydrazine reacts with halogenated nitroarenes like 2-bromo-4,6-dinitrochlorobenzene. The electron-withdrawing nitro groups activate the halogen for substitution. A common method (adapted from 2,4-DNPH synthesis) uses hydrazine hydrate with 2,4-dinitrohalobenzenes under controlled conditions (e.g., ethanol/water, reflux). For brominated derivatives, ensure stoichiometric excess of hydrazine to minimize side products .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR : ¹H/¹³C NMR identifies hydrazine protons (δ 8–10 ppm) and aromatic protons influenced by bromine/nitro groups.
  • UV-Vis : Absorbance near 350–400 nm confirms π→π* transitions in the aromatic system .
  • X-ray crystallography : Monoclinic space groups (e.g., P21/n) are common. SHELX software is widely used for refinement, though challenges like twinning or weak diffraction may require iterative model adjustments .

Q. What safety protocols are essential when handling this compound?

The compound is shock-sensitive and forms explosive azides. Use wet forms (≥30% water) for storage, avoid friction, and implement strict PPE (gloves, goggles). Dispose via neutralization with dilute sulfuric acid to minimize azide formation .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?

Hirshfeld surface analysis reveals dominant C–H···O/N/Br interactions (contributing ~60% to packing) and weaker π···π stacking. Dispersion forces stabilize the lattice despite the absence of strong hydrogen bonds. Energy framework models (Crystal Explorer) quantify these interactions, aiding in polymorph prediction .

Q. What computational strategies resolve contradictions in spectral data interpretation?

Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level predicts vibrational frequencies (IR/Raman) and NMR chemical shifts. Discrepancies between experimental and calculated data often arise from solvent effects or crystal packing, which can be modeled using implicit solvation (e.g., PCM) or periodic boundary conditions .

Q. How does bromine substitution affect reactivity compared to chloro or nitro analogs?

Bromine’s polarizability enhances halogen bonding in supramolecular assemblies, altering solubility and reaction kinetics. In comparative studies, bromo derivatives exhibit slower nucleophilic substitution rates than chloro analogs due to larger atomic size but higher regioselectivity in electrophilic attacks .

Q. What challenges arise in refining X-ray structures of brominated hydrazines, and how are they mitigated?

Challenges include:

  • Disorder in nitro/bromo groups : Use restraints (ISOR, DELU) in SHELXL to stabilize anisotropic displacement parameters.
  • Twinned crystals : Apply twin law matrices (e.g., -h, -k, l) and refine using HKLF5 data .

Methodological Considerations Table

Aspect Key Techniques References
SynthesisNucleophilic substitution with hydrazine hydrate, ethanol/water reflux
Structural AnalysisX-ray (SHELX), Hirshfeld surfaces, DFT (B3LYP)
Safety ProtocolsWet storage, azide mitigation, PPE
Reactivity StudiesComparative kinetics (bromo vs. chloro), halogen bonding assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.